molecular formula C23H23N3O5S2 B6495526 N-(3,4-dimethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877655-18-0

N-(3,4-dimethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6495526
CAS No.: 877655-18-0
M. Wt: 485.6 g/mol
InChI Key: AVGKHGBDIQKETR-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno-pyrimidine derivative featuring a sulfanyl-acetamide bridge connecting a 3,4-dimethoxyphenyl group to the heterocyclic core. Its structure includes:

  • A thieno[3,2-d]pyrimidin-4-one core, partially saturated (3H,4H,6H,7H).
  • A 3-methoxyphenyl substituent at position 3 of the pyrimidine ring.
  • A sulfanyl-acetamide linker bonded to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-29-16-6-4-5-15(12-16)26-22(28)21-17(9-10-32-21)25-23(26)33-13-20(27)24-14-7-8-18(30-2)19(11-14)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGKHGBDIQKETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core Variations

a. Thieno[3,2-d]pyrimidine vs. Benzothieno-Triazolo-Pyrimidine The target compound’s thieno[3,2-d]pyrimidine core differs from tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (e.g., compound 10a in ). The latter incorporates a triazolo ring fused to the pyrimidine, increasing aromaticity and rigidity. This modification may enhance metabolic stability but reduce solubility compared to the partially saturated thieno-pyrimidine core in the target compound .

b. Saturation State The target’s 3H,4H,6H,7H saturation state contrasts with fully aromatic pyrimidine cores (e.g., ’s dihydropyrimidin-2-ylsulfanyl derivative).

Substituent Effects on the Aromatic Rings

a. Phenyl Group Substitutions

  • Target Compound : The 3,4-dimethoxyphenyl group on the acetamide moiety provides electron-donating methoxy groups, enhancing solubility and hydrogen-bonding capacity.
  • : The analog N-(2,3-dichlorophenyl) replaces methoxy with electron-withdrawing chloro groups, increasing lipophilicity (logP) but reducing solubility. This substitution correlates with higher melting points (230°C vs. ~174–176°C for methoxy derivatives) .
  • : A related compound with a 3-methoxyphenyl group on the thieno-pyrimidine ring (vs. the target’s 3-methoxyphenyl substituent) shows how positional isomerism affects steric interactions .

b. Heterocyclic Ring Substituents

  • : The compound 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide features ethyl and methyl groups on the pyrimidine ring, which may increase steric bulk compared to the target’s unsubstituted core. This could alter binding kinetics in enzyme assays .

Sulfanyl-Acetamide Linker Modifications

The –S–CH2–CO–NH– bridge is conserved across analogs but varies in adjacent groups:

  • : Compound B13 replaces the thieno-pyrimidine core with a tetrahydropyrimidin-2-ylthio group, demonstrating that linker flexibility impacts bioactivity. The target’s rigid thieno-pyrimidine may restrict conformational freedom, favoring selective target binding .
  • : The sulfamoyl-phenylacetamide derivative lacks the thieno-pyrimidine system entirely, highlighting the importance of the heterocyclic core for activity .

Implications for Drug Design

  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound improves aqueous solubility relative to chloro-substituted analogs, critical for oral bioavailability .
  • Core Rigidity: The partially saturated thieno-pyrimidine core may offer a balance between metabolic stability (via reduced CYP450 interactions) and target engagement .
  • SAR Trends : Substitutions on the pyrimidine ring (e.g., ethyl/methyl in ) suggest that steric modifications could fine-tune potency without compromising solubility .

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